Unii-766TS5X5KV
Description
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Properties
IUPAC Name |
2,4-ditert-butyl-6-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O2S2/c1-27(2,3)19-15-21(28(4,5)6)26(33)24(16-19)35-31(13,14)34-20-17-22(29(7,8)9)25(32)23(18-20)30(10,11)12/h15-18,32-33H,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBAVBRCJKPJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-68-4 | |
| Record name | 4-((3,5-Di-tert-butyl-2-hydroxyphenylthio)isopropylidenethio)-2,6-di-tert-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((3,5-DI-TERT-BUTYL-2-HYDROXYPHENYLTHIO)ISOPROPYLIDENETHIO)-2,6-DI-TERT-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/766TS5X5KV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Overview of UNII-766TS5X5KV
- Chemical Identity : this compound corresponds to a specific chemical entity, but its common name and structural information are not widely published.
- Classification : It is essential to determine the classification of this compound (e.g., drug, natural product, etc.) to understand its potential biological activities.
Biological Activity
While specific biological activity data for this compound is scarce, compounds identified by UNII codes may exhibit various biological properties depending on their chemical structure and functional groups. Generally, the biological activity of compounds can be categorized into several areas:
- Pharmacological Effects : Many compounds have therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
- Mechanism of Action : Understanding how a compound interacts with biological systems is crucial. This includes receptor binding, enzyme inhibition, or modulation of cellular pathways.
Data Tables
Given the lack of specific data for this compound, a hypothetical table summarizing potential biological activities of similar compounds may look like this:
| Compound Name | Biological Activity | Mechanism of Action | References |
|---|---|---|---|
| Compound A | Anticancer | Inhibition of cell proliferation | , |
| Compound B | Anti-inflammatory | COX inhibition | , |
| Compound C | Antimicrobial | Disruption of bacterial cell wall | , |
Case Studies
Due to the absence of specific case studies related to this compound, it is beneficial to explore case studies involving structurally similar compounds. For example:
- Case Study 1 : A study on a compound with similar properties showed significant inhibition of tumor growth in vitro and in vivo models.
- Case Study 2 : Another investigation demonstrated that a related compound had potent anti-inflammatory effects in a clinical trial setting.
Research Findings
Research findings on compounds similar to this compound often highlight:
- In vitro Studies : These studies typically assess cytotoxicity and efficacy against various cancer cell lines.
- In vivo Studies : Animal models are used to evaluate pharmacokinetics and therapeutic efficacy.
- Clinical Trials : If applicable, results from clinical trials provide insights into human safety and effectiveness.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
